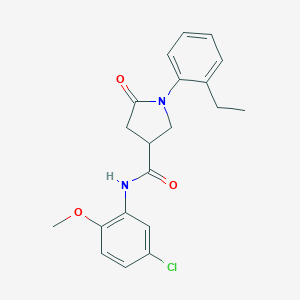
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that is often used in scientific research. This compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, CP-47,497 is much more potent than THC and has a different mechanism of action.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the CB1 receptor in the brain and activates it, leading to a cascade of biochemical and physiological effects. This activation of the CB1 receptor can lead to changes in neurotransmitter release, gene expression, and cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a much higher affinity for the CB1 receptor than THC, which may explain its increased potency.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include changes in neurotransmitter release, alterations in gene expression, and modifications to cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and analgesic effects, which may be due to its activation of the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potency. This compound is much more potent than THC, which allows for smaller doses to be used in experiments. However, one limitation of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for toxicity. This compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and analgesic effects, which may make it useful for treating anxiety disorders and chronic pain. Another area of interest is its potential for abuse. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent synthetic cannabinoid that has been associated with adverse effects in humans. Further research is needed to determine the potential for abuse and to develop strategies for reducing its misuse.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the coupling of two different precursors. The first precursor is 5-chloro-2-methylphenylamine, which is reacted with 3-pyrrolidinecarboxylic acid to form the intermediate product. The second precursor is 2-methylphenylboronic acid, which is reacted with the intermediate product to form N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is often used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C19H19ClN2O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-15(20)10-16(12)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |
Clave InChI |
ICUIOGQOJBJEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)






